(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide
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Overview
Description
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the indoline core: This can be achieved through the cyclization of ortho-substituted anilines.
Introduction of the benzo[d][1,3]dioxol-5-yl group: This step often involves a Friedel-Crafts acylation reaction.
N-ethylation: The final step involves the alkylation of the nitrogen atom in the indoline ring to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar benzofuran ring structure and exhibit comparable biological activities.
Indoline derivatives: Compounds with an indoline core structure, such as indole-2-carboxamides, are structurally related and may have similar chemical properties.
Acryloyl derivatives: Compounds containing the acryloyl group can undergo similar chemical reactions and may have related applications.
Uniqueness
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-22-21(25)17-12-15-5-3-4-6-16(15)23(17)20(24)10-8-14-7-9-18-19(11-14)27-13-26-18/h3-11,17H,2,12-13H2,1H3,(H,22,25)/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXGSHSSNAXCV-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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